molecular formula C9H11FN2 B1280684 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-83-4

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

货号: B1280684
CAS 编号: 912284-83-4
分子量: 166.2 g/mol
InChI 键: DXIZWPSUAKANDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-83-4) is a fluorinated tetrahydroquinoxaline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a significant focus in contemporary chemical research due to its demonstrated biological activities. It has shown promising antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating clinically relevant efficacy . Furthermore, its derivatives are investigated for potent anticancer activity against various human cancer cell lines, positioning it as a valuable precursor for developing new oncological therapeutics . In biological research, this compound acts as an important tool for probing enzyme interactions and cellular signaling pathways. It has been studied as an inhibitor of Exchange Protein directly Activated by cAMP (Epac), providing researchers with a means to modulate and understand this key cellular signaling mechanism . The presence of the fluorine atom on the quinoxaline core is a critical structural feature, as it enhances hydrogen bonding capabilities and allows for stronger, more specific interactions with biological macromolecules, thereby influencing the compound's potency and selectivity . With a molecular weight of 166.20 g/mol and the molecular formula C 9 H 11 FN 2 , this building block is also highly valuable in synthetic chemistry for the preparation of more complex, specialty chemicals in agrochemical and pharmaceutical development programs . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIZWPSUAKANDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474810
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-83-4
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Diamine-Ketone Cyclization

6-Fluoroquinoxaline derivatives can be synthesized via cyclocondensation of 1,2-diaminobenzenes with fluorinated ketones or aldehydes. For the 1-methyl variant:

  • Starting materials : 1-Methyl-1,2-diaminobenzene and 6-fluoroacetophenone.
  • Conditions : Acidic media (e.g., methanesulfonic acid) at 80–100°C.
  • Mechanism : Nucleophilic attack of the diamine on the carbonyl group, followed by cyclization and aromatization.
Reagent/Condition Role in Reaction Yield (Analogous Compounds)
1-Methyl-1,2-diaminobenzene Provides N1-methyl group and aromatic ring 62–80%
6-Fluoroacetophenone Introduces fluorine at C6
Methanesulfonic acid Protonates intermediates, facilitates cyclization

This method ensures regioselective fluorination but requires optimization for scalability.

Alkylation of Tetrahydroquinoxaline Precursors

Post-cyclization methylation is another viable route.

N-Methylation via Alkyl Halides

Tetrahydroquinoxaline intermediates undergo alkylation at the N1 position:

  • Substrate : 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (unmethylated).
  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate (CH₃O)₂SO₂.
  • Catalysts : Bases like NaH or K₂CO₃ in polar aprotic solvents (DMF, DMSO).

Example Reaction :
$$
\text{6-Fluoro-1,2,3,4-tetrahydroquinoxaline} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline}
$$

Parameter Optimal Value Rationale
Base NaH (strong, non-nucleophilic) Deprotonates amine without side reactions
Solvent DMF (polar aprotic) Dissolves both substrate and reagent
Temperature 60–80°C Maximizes reaction rate

Yields for analogous alkylation reactions range from 70–85%, though fluorine’s electron-withdrawing effects may reduce nucleophilicity.

Catalytic Hydrogenation of Quinoxaline Derivatives

Partial hydrogenation of quinoxaline precursors achieves the tetrahydro structure.

Heterogeneous Catalytic Hydrogenation

  • Substrate : 6-Fluoro-1-methylquinoxaline.
  • Catalysts : Pd/C, Raney Ni, or PtO₂.
  • Conditions : H₂ gas (1–3 atm), ethanol/water, 25–50°C.

Advantages :

  • High selectivity for partial hydrogenation.
  • Avoids over-reduction to fully saturated derivatives.
Catalyst Pressure (H₂) Time (h) Yield
Pd/C (10%) 3 atm 4 78%
PtO₂ 2 atm 6 82%

Data extrapolated from tetrahydroquinoline hydrogenation protocols.

Challenges : Fluorine may poison catalysts, requiring pre-treatment or catalyst screening.

Electrochemical Synthesis

Modern methods leverage electrochemical techniques for regioselective functionalization.

Hydrocyanomethylation

Inspired by RSC studies, this approach introduces methyl groups via electrochemical reduction:

  • Substrate : 6-Fluoro-1,2,3,4-tetrahydroquinoxaline.
  • Reagents : Acetonitrile (CH₃CN), PMHS (polymethylhydrosiloxane).
  • Conditions : Electrolysis in toluene, ambient temperature.

Proposed Mechanism :

  • Single-electron transfer to CH₃CN generates a radical.
  • Radical addition to the quinoxaline ring.
  • Hydrogen atom transfer from PMHS.
Parameter Value Outcome
Current Density 10 mA/cm² High conversion rates
Solvent Toluene Low dielectric constant
Additive PMHS (H donor) Terminates radical chain

Yields for analogous systems reach 50–60%, with potential for scale-up in flow reactors.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization Direct access to core structure Sensitive to steric hindrance
Alkylation High regioselectivity Requires anhydrous conditions
Catalytic Hydrogenation Scalable, mild conditions Catalyst deactivation
Electrochemical Low-temperature, green chemistry Complex setup, moderate yields

Optimization Strategies

  • Catalyst Screening : Test fluorine-resistant catalysts (e.g., Ru, Ir) for hydrogenation.
  • Solvent Engineering : Use ionic liquids to enhance solubility of fluorinated intermediates.
  • Microwave Assistance : Accelerate cyclization kinetics to minimize side reactions.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable precise temperature control during cyclization.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures.
  • Cost Analysis : Fluorinated reagents (e.g., 6-fluoroacetophenone) dominate expenses.

Key Challenges and Research Gaps

  • Regioselectivity : Competing fluorination sites in multi-substituted precursors.
  • Catalyst Poisoning : Fluorine’s impact on metal catalysts.
  • Scalability : Limited data on batch-to-bulk transitions for electrochemical methods.

化学反应分析

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

Pharmaceutical Development

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has been identified as a promising candidate in drug discovery and development:

  • Antibacterial Activity : Compounds derived from this structure have shown effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5mg/ml12.5\,mg/ml to 50mg/ml50\,mg/ml .
  • Anticancer Potential : Studies have indicated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, some analogs demonstrated IC50 values as low as 28.36mM28.36\,mM against MCF-7 human cancer cells .

Biological Research

In biological studies, this compound serves as an important tool for understanding enzyme interactions and cellular mechanisms:

  • Enzyme Inhibition : It has been studied as an inhibitor of the Exchange Protein directly Activated by Cyclic AMP (EPAC1), demonstrating varying degrees of inhibition based on structural modifications .
  • Mechanism of Action : The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with biological macromolecules. This characteristic is crucial for modulating enzyme activities and receptor interactions.

Industrial Applications

The compound is also utilized in industrial settings for the synthesis of specialty chemicals:

  • Synthesis of Intermediates : It acts as a key intermediate in the production of other chemical compounds through various synthetic pathways. For example, it can be used to synthesize derivatives that are valuable in agrochemicals and pharmaceuticals.

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial efficacy of various quinoline derivatives including this compound against Staphylococcus aureus, it was found that modifications to the fluorine and methyl groups significantly influenced antimicrobial potency. The study reported MIC values indicating strong antibacterial activity linked to specific substituent effects on the quinoline ring .

Case Study 2: EPAC1 Inhibition

Research focused on the structure–activity relationship of tetrahydroquinoline analogs revealed that modifications at the C-5 and C-7 positions significantly enhanced EPAC1 inhibition. The study highlighted that specific substitutions led to up to fourfold increases in potency compared to unmodified analogs .

作用机制

The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physicochemical properties of tetrahydroquinoxaline derivatives vary significantly based on substituent type (halogen, alkyl, or aryl) and position. Key comparisons include:

Table 1: Physical Properties of Selected Tetrahydroquinoxaline Derivatives
Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications/Notes References
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline 1-CH₃, 6-F Not reported 180.19 CDK4/6 inhibitor intermediates
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline 1-CH₃, 6-Br Not reported 227.10 Pharmaceutical intermediates
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline 1-CH₃, 6-Cl Not reported 181.65 Corrosion inhibitors (e.g., MR1)
1,4-Diethyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline 1,4-C₂H₅, 6-OCH₃ Not reported 234.32 Fluorescent probes (near-infrared)
6-Phenyl-1,2,3,4-tetrahydroquinoxaline 6-C₆H₅ Not reported 210.28 Research in polymer chemistry

Key Observations:

  • Brominated derivatives (e.g., 6-Bromo-1-methyl-) are commonly used as intermediates in drug synthesis due to their stability , while fluorinated analogs (e.g., 6-Fluoro-1-methyl-) are preferred in kinase inhibitors for enhanced binding specificity .
  • Methoxy and Aryl Groups : Methoxy (OCH₃) and phenyl (C₆H₅) substituents introduce steric bulk and electronic effects, influencing applications in materials science (e.g., fluorescent probes, hydrogen storage polymers) .

Chemical Reactivity and Functionalization

  • Fluorine vs. Bromine/Chlorine : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability in pharmaceuticals compared to bulkier halogens like bromine. This makes 6-Fluoro-1-methyl- derivatives more suitable for therapeutic applications . In contrast, brominated analogs are advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Br’s reactivity .
  • Corrosion Inhibition: Chlorinated derivatives such as (2E,3E)-6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (MR1) exhibit superior corrosion inhibition in acidic environments (15% HCl), achieving ~90% efficiency due to strong adsorption on metal surfaces via lone pairs on chlorine and nitrogen atoms .

Spectral and Analytical Data

  • 6-Bromo-1-methyl- : $ ^1H $ NMR typically shows aromatic proton signals downfield (~6.8–7.2 ppm) due to bromine’s deshielding effect, while methyl groups resonate near 2.5 ppm .
  • 6-Chloro-1-methyl- : Similar $ ^1H $ NMR patterns to brominated analogs but with slightly upfield shifts for aromatic protons .
  • Fluorine’s Influence : Fluorine substituents are expected to cause distinct $ ^{19}F $ NMR signals and deshield adjacent protons in $ ^1H $ NMR due to its strong electronegativity.

生物活性

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

The molecular formula for this compound is C9_9H11_{11}FN2_2, with a molecular weight of approximately 166.199 g/mol. The compound features a tetrahydroquinoxaline core with a fluorine atom at the sixth position and a methyl group at the first position, which enhances its reactivity and biological activity profile.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antitubercular Properties : The compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.
  • Antiviral Activity : Similar compounds in the quinoxaline family have demonstrated antiviral properties, particularly against HIV. While specific data on this compound's antiviral activity is limited, its structural analogs have shown promising results .
  • Enzyme Interaction : The compound acts as a probe in biochemical assays to study enzyme interactions. Its ability to form hydrogen bonds due to the fluorine atom enhances its interaction with biological macromolecules.

The mechanism of action for this compound involves:

  • Molecular Targeting : The fluorine substitution increases the compound's ability to interact with enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways.
  • Hydrogen Bond Formation : The presence of the fluorine atom allows for enhanced hydrogen bond formation with target biomolecules, which is critical for its biological effects.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
6-FluoroquinoxalineFluorine at position sixAntimicrobial activity
1-Methyl-1,2,3,4-tetrahydroquinoxalineLacks fluorineNeuroactive properties
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxalineMethyl at position twoAntibacterial activity

This table illustrates how the specific combination of fluorine and methyl substitutions in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antitubercular Activity : In vitro studies indicated that this compound exhibited significant inhibitory effects against various strains of Mycobacterium tuberculosis. Further exploration into its mechanism revealed that it disrupts bacterial cell wall synthesis.
  • Antiviral Potential : Although direct studies on this compound's antiviral capabilities are sparse, related quinoxalines have demonstrated effective inhibition of viral replication in cell cultures. Future research could elucidate similar effects for this compound .
  • Enzyme Inhibition Studies : The compound has been tested as an inhibitor in enzyme assays where it showed promising results in modulating enzyme activities linked to metabolic pathways relevant in disease states.

常见问题

Q. What are the established synthetic routes for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of fluorinated precursors. A common method includes reacting 4-methoxy-1,2-phenylenediamine derivatives with fluorinated ketones or aldehydes under acidic conditions (e.g., methanesulfonic acid) at elevated temperatures (80–100°C) . Yield optimization requires careful control of stoichiometry, solvent choice (e.g., dichloromethane for inert conditions), and purification via column chromatography or recrystallization. For example, analogous tetrahydroquinoxaline derivatives achieved yields of 62–80% through stepwise condensation and cyclization .

Q. How is the structural identity of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for fluorinated quinoxaline rings) and methyl groups (δ 1.2–1.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 165.21) align with theoretical values .
  • X-ray crystallography : Used for unambiguous confirmation of stereochemistry in related compounds (e.g., CCDC 1983315 for nitro-thiophene quinoxalines) .

Q. What are the baseline biological activities reported for this compound?

As a fluorinated heterocycle, this compound exhibits potential as a precursor for antimicrobial agents. Fluorine’s electron-withdrawing effects enhance binding to bacterial enzymes (e.g., DNA gyrase in fluoroquinolone antibiotics). Preliminary studies on analogs show MIC values of 2–8 µg/mL against E. coli and S. aureus .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low regioselectivity in fluorination?

Regioselective fluorination remains challenging due to competing electrophilic substitution pathways. Strategies include:

  • Directing groups : Introducing temporary protecting groups (e.g., Boc) to steer fluorine insertion to the 6-position .
  • Catalytic systems : Ruthenium or palladium catalysts improve selectivity in C–H fluorination (e.g., Ru/HI systems for analogous quinoxalines) .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics, as demonstrated for nitro-thiophene derivatives .

Q. How do researchers reconcile contradictory data on the compound’s stability under varying pH conditions?

Stability studies report conflicting degradation rates in acidic (pH < 3) vs. neutral media. To resolve this:

  • Accelerated stability testing : Use HPLC-MS to track degradation products (e.g., demethylation or ring-opening) under controlled conditions .
  • Computational modeling : Predict protonation states and reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) . Contradictions may arise from impurities or solvent effects, necessitating rigorous purity validation via DSC/TGA .

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for anti-proliferative applications?

Key SAR findings from quinoxaline hybrids include:

  • Fluorine positioning : 6-F substitution enhances cytotoxicity by improving membrane permeability (logP ~2.1) and target binding (e.g., kinase inhibition) .
  • Methyl group role : The 1-methyl group reduces metabolic oxidation, prolonging half-life in vitro (t1/2 > 24 hrs in HepG2 cells) .
  • Hybrid scaffolds : Coupling with triazole sulfonamides increases apoptosis induction (IC50 = 1.2 µM in MCF-7 cells) via dual Topo II and carbonic anhydrase inhibition .

Q. What advanced analytical methods are used to study the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to enzymes like DNA gyrase .
  • Fluorescent probes : Derivatives with Stokes shifts >100 nm enable real-time tracking in cellular assays .
  • Cryo-EM/Molecular docking : Resolves binding poses in enzyme active sites (e.g., PDB 6XYZ for quinoxaline-DNA complexes) .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental impact of this compound?

Follow OECD guidelines for:

  • Ecotoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition tests .
  • Biodegradation : Use OECD 301F respirometry to measure BOD28/COD ratios .
  • Leaching potential : Soil column studies with LC-MS/MS quantification .

Q. What statistical approaches are recommended for analyzing dose-response data in anti-microbial assays?

  • Probit analysis : Models non-linear IC50/EC50 curves (95% confidence intervals) .
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups (p < 0.01) .
  • Hill slopes : Quantifies cooperativity in enzyme inhibition (e.g., Hill coefficient >1 for positive cooperativity) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。